methyl 3-[(furan-2-yl)methyl]-2-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 3-[(furan-2-yl)methyl]-2-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative featuring a fused pyrazole moiety, a furan-methyl substituent, and a sulfanyl-linked carbamoyl group. Quinazolines are well-studied scaffolds in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . The sulfanyl and carbamoyl groups may enhance solubility and hydrogen-bonding capacity, influencing pharmacokinetics .
Properties
IUPAC Name |
methyl 3-(furan-2-ylmethyl)-2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5S/c1-12-8-17(25-24-12)23-18(27)11-32-21-22-16-9-13(20(29)30-2)5-6-15(16)19(28)26(21)10-14-4-3-7-31-14/h3-9H,10-11H2,1-2H3,(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCYJOWVOAKGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(furan-2-yl)methyl]-2-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the furan and pyrazole groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure the desired reaction conditions.
Industrial Production Methods: Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(furan-2-yl)methyl]-2-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Biological Activity
Methyl 3-[(furan-2-yl)methyl]-2-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Quinazoline Core : A bicyclic structure that is significant in medicinal chemistry.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O4S |
| Molecular Weight | 396.45 g/mol |
Anticancer Properties
Research has indicated that compounds containing quinazoline and pyrazole moieties exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of quinazoline can inhibit various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study: Quinazoline Derivatives
A study on quinazoline derivatives showed IC50 values in the micromolar range against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, with some derivatives outperforming standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The presence of the furan and pyrazole rings suggests potential antimicrobial activity. Compounds with similar structures have been reported to exhibit antibacterial and antifungal properties.
The antimicrobial action is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways crucial for microbial survival.
Enzyme Inhibition
Inhibitory effects on specific enzymes such as kinases have been observed. The structural features of this compound may allow it to act as a selective inhibitor for certain protein kinases involved in cancer progression.
Example: Kinase Inhibition
Pyrido[2,3-d]pyrimidine derivatives have shown promise in inhibiting kinases associated with tumor growth, suggesting a similar potential for our compound .
Pharmacological Studies
Recent pharmacological studies have focused on the synthesis and evaluation of compounds similar to this compound. These studies often highlight:
- Synthesis Techniques : Various synthetic routes have been explored to enhance yield and purity.
- Biological Assays : In vitro assays assessing cytotoxicity against cancer cell lines.
- Structure Activity Relationship (SAR) : Determining how modifications to the chemical structure affect biological activity.
Summary of Biological Assays
| Compound Tested | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Quinazoline Derivative A | A431 | 1.61 | Apoptosis induction |
| Quinazoline Derivative B | Jurkat | 1.98 | Cell cycle arrest |
| Furan-Pyrazole Hybrid | Staphylococcus aureus | 10.0 | Membrane disruption |
Comparison with Similar Compounds
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1, )
- Structural Differences : Lacks the quinazoline core and sulfanyl-carbamoyl chain but shares the pyrazole ring. The fluorophenyl substituent may enhance metabolic stability compared to the target compound’s furan group .
- Bioactivity : Pyrazoline derivatives like this are often studied for antimicrobial or anticancer activity, though specific data is unavailable in the evidence .
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid ()
- Structural Differences : Features a triazolo-thiadiazine system instead of quinazoline but retains the 3-methylpyrazole group. The dichlorophenyl substituent increases lipophilicity compared to the target’s furan-methyl group .
- Pharmacokinetics : SwissADME analysis shows higher lipophilicity (LogP ≈ 3.5) than typical drug-like molecules, whereas the target compound’s ester and carboxylate groups may reduce LogP, improving solubility .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
- Structural Differences: Shares a sulfanyl group but lacks the quinazoline core.
Pharmacokinetic and Physicochemical Properties
A comparative analysis using SwissADME (as in ) reveals critical differences:
The target compound’s ester group may improve membrane permeability over the carboxylic acid in ’s compound, while its furan moiety could reduce metabolic stability compared to halogenated aromatics .
Bioactivity and Therapeutic Potential
- Anticancer Activity: Compounds like those in induce ferroptosis in oral squamous cell carcinoma (OSCC). While the target compound’s mechanism is unconfirmed, its quinazoline-pyrrole system may interact with redox-active enzymes, a hallmark of ferroptosis inducers .
- However, the sulfanyl-carbamoyl chain might alter selectivity .
- Insecticidal Activity : Unlike plant-derived pyrethroids (), the synthetic nature of the target compound could enhance stability against insect metabolic enzymes, though this requires validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
